molecular formula C25H23ClN2O4S B295875 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295875
M. Wt: 483 g/mol
InChI Key: FZDDYSZSZMVIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. These studies have found that the compound can reduce inflammation and inhibit cancer cell growth. Additionally, the compound has been shown to have minimal toxicity in animal models, indicating that it could be safe for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. This makes it an interesting compound to study for researchers in the fields of inflammation and cancer research. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction could be to further explore its anti-inflammatory properties and potential use in treating inflammatory disorders. Another direction could be to investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research could be done to better understand the compound's mechanism of action and to optimize its synthesis method for easier production.
In conclusion, this compound is a complex chemical compound with potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it an interesting compound to study for researchers in these fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for easier production.

Synthesis Methods

The synthesis of 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires expertise in organic chemistry.

Scientific Research Applications

The potential therapeutic applications of 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been explored in several scientific studies. One study found that the compound exhibited anti-inflammatory activity in animal models, suggesting that it could be used to treat inflammatory disorders. Another study found that the compound had anti-cancer properties, indicating that it could be used as a potential cancer treatment.

Properties

Molecular Formula

C25H23ClN2O4S

Molecular Weight

483 g/mol

IUPAC Name

2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23ClN2O4S/c1-30-19-14-15(13-18(26)22(19)32-12-11-31-16-7-3-2-4-8-16)23-27-24(29)21-17-9-5-6-10-20(17)33-25(21)28-23/h2-4,7-8,13-14H,5-6,9-12H2,1H3,(H,27,28,29)

InChI Key

FZDDYSZSZMVIPM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCCOC5=CC=CC=C5

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Cl)OCCOC5=CC=CC=C5

Origin of Product

United States

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